An In-depth Technical Guide to Ethyl 2-chloro-4-fluorobenzoate
An In-depth Technical Guide to Ethyl 2-chloro-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-chloro-4-fluorobenzoate (CAS No. 167758-87-4), a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, safety information, detailed synthesis protocols, and significant applications, with a focus on its role in drug discovery and development.
Compound Identification and Properties
Ethyl 2-chloro-4-fluorobenzoate is a halogenated aromatic ester. Its structure, featuring chloro and fluoro substituents on the benzene ring, makes it a valuable building block in organic synthesis. The presence of the fluorine atom, in particular, is a desirable feature in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).
Table 1: Chemical and Physical Properties of Ethyl 2-chloro-4-fluorobenzoate
| Property | Value | Reference(s) |
| CAS Number | 167758-87-4 | [1] |
| Molecular Formula | C₉H₈ClFO₂ | [1] |
| Molecular Weight | 202.61 g/mol | [1] |
| IUPAC Name | ethyl 2-chloro-4-fluorobenzoate | - |
| Synonyms | 2-Chloro-4-fluorobenzoic acid ethyl ester | - |
| Appearance | Not specified (typically a liquid) | - |
| Melting Point | -26 °C (-15 °F) | - |
| Boiling Point | 143 °C (289 °F) | - |
| Density | 1.145 g/cm³ at 25 °C (77 °F) | - |
Safety and Handling
Ethyl 2-chloro-4-fluorobenzoate should be handled with care in a laboratory setting, following standard safety protocols. It is classified as a flammable liquid and may cause irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | GHS02 | Warning | Flammable liquid and vapor |
| Skin Corrosion/Irritation | GHS07 | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation | GHS07 | Warning | Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | GHS07 | Warning | May cause respiratory irritation |
Note: This information is based on available safety data sheets and may not be exhaustive. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.
Synthesis and Experimental Protocols
Ethyl 2-chloro-4-fluorobenzoate is typically synthesized via a two-step process: first, the synthesis of its precursor, 2-chloro-4-fluorobenzoic acid, followed by its esterification with ethanol. Several routes exist for the synthesis of the parent carboxylic acid.[2][3]
Protocol 1: Synthesis of 2-chloro-4-fluorobenzoic acid
One common method involves the oxidation of 2-chloro-4-fluorotoluene.[2]
Materials:
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2-chloro-4-fluorotoluene
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Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
tert-Butyl hydroperoxide
-
48% Hydrobromic acid (HBr)
-
Glacial acetic acid
-
Oxygen (gas)
-
Ice water
Procedure:
-
To a high-pressure autoclave, add 2-chloro-4-fluorotoluene (0.393 mol), glacial acetic acid (240 mL), Co(OAc)₂·4H₂O (1.20 mmol), Mn(OAc)₂·4H₂O (1.22 mmol), tert-butyl hydroperoxide (4.10 mmol), and 48% HBr (600 mg).[2]
-
Seal the autoclave and pressurize with oxygen to 300 psi.
-
Heat the reaction mixture to 130-160°C and maintain for 3 hours with vigorous stirring.[2]
-
After cooling, carefully vent the autoclave and pour the reaction product into ice water (250 mL).
-
A white solid, 2-chloro-4-fluorobenzoic acid, will precipitate.
-
Collect the solid by suction filtration, wash thoroughly with water, and dry in a vacuum oven at 60°C.[2]
Protocol 2: Fischer Esterification to Ethyl 2-chloro-4-fluorobenzoate
This standard procedure converts the carboxylic acid to its ethyl ester.
Materials:
-
2-chloro-4-fluorobenzoic acid (from Protocol 1)
-
Absolute ethanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-fluorobenzoic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq), which also serves as the solvent.
-
While stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst (caution: CO₂ evolution). Wash until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-chloro-4-fluorobenzoate.
-
The product can be further purified by vacuum distillation if necessary.
Applications in Drug Discovery and Agrochemicals
Ethyl 2-chloro-4-fluorobenzoate is not typically an active molecule itself but serves as a crucial intermediate. Protecting the carboxylic acid as an ethyl ester allows for other chemical transformations to be performed on the molecule before finally hydrolyzing the ester back to the carboxylic acid or using the ester group in further reactions.
Intermediate for Loratadine Synthesis
The parent compound, 2-chloro-4-fluorobenzoic acid, is a documented intermediate in the synthesis of Loratadine .[2] Loratadine is a widely used second-generation antihistamine that treats allergies. It is a selective inverse agonist of peripheral histamine H1 receptors.
The synthesis of Loratadine is complex, but it involves the construction of a tricyclic core. While specific routes vary, the chloro- and fluoro-substituted phenyl ring from intermediates like 2-chloro-4-fluorobenzoic acid is incorporated into the final structure.
Mechanism of Action: Loratadine as a Histamine H1 Receptor Antagonist
Loratadine functions by blocking the action of histamine, a substance in the body that causes allergic symptoms. It binds to H1 histamine receptors located on nerve endings, smooth muscle, and glandular cells without activating them. This prevents histamine from binding and initiating the allergic cascade, which includes symptoms like sneezing, itching, and runny nose.
Role in Agrochemicals
The parent acid, 2-chloro-4-fluorobenzoic acid, is also used in the production of the herbicide Saflufenacil, highlighting the versatility of this chemical scaffold in different life science industries.[4]
Figure 1. Chemical Structure of Ethyl 2-chloro-4-fluorobenzoate
